6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-4-8-18(9-5-16)24(27)22-15-26-23-13-10-19(30-3)14-21(23)25(22)31(28,29)20-11-6-17(2)7-12-20/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRSZYQOADTAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a quinoline backbone with methoxy, benzoyl, and sulfonyl substituents that contribute to its biological activity.
Biological Activity Overview
Research on quinoline derivatives has shown significant promise in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific biological activities of 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline are summarized below.
Antitumor Activity
Quinoline derivatives have been extensively studied for their antitumor properties. The compound has demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies indicate that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Mechanistic Insights : Research suggests that the compound may act through the inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been evaluated through various assays:
- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, which are critical mediators in inflammatory responses .
- Animal Models : In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) demonstrated significant reductions in swelling, suggesting effective anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial potential of 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline has also been reported:
- Broad-Spectrum Activity : The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate potency comparable to established antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of quinoline derivatives. Key findings include:
- Role of Substituents : The presence of methoxy and sulfonyl groups significantly enhances both antitumor and antimicrobial activities. Modifications to these groups can lead to variations in potency and selectivity .
- Benzoyl Group Influence : The 4-methylbenzoyl moiety appears to play a vital role in enhancing lipophilicity and cellular uptake, contributing to improved biological activity.
Case Studies
Several studies have highlighted the effectiveness of 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that this compound inhibited cancer cell lines with IC50 values ranging from 5 to 20 µM, showcasing its potential as an anticancer agent .
- Inflammation Model : In a rat model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims .
- Antimicrobial Efficacy : Another study demonstrated that this quinoline derivative had MIC values lower than those of conventional antibiotics against resistant bacterial strains, indicating its potential as a new antimicrobial agent .
Scientific Research Applications
1. Anticancer Activity
Research indicates that quinoline derivatives, including 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline, exhibit anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt and MAPK .
2. Antimicrobial Properties
Studies have shown that quinoline derivatives possess antimicrobial activity against a range of pathogens. The sulfonyl group in this compound enhances its interaction with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents .
3. Insecticidal Effects
Recent research has highlighted the potential of quinoline derivatives as insecticides against larval vectors of malaria and dengue diseases. This application is particularly relevant given the global rise in mosquito-borne diseases, suggesting that compounds like 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline could play a role in vector control strategies .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that quinoline derivatives induce apoptosis in breast cancer cell lines through PI3K/Akt pathway modulation. |
| Study B | Antimicrobial Properties | Found that similar compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study C | Insecticidal Effects | Reported effectiveness against mosquito larvae, indicating potential use in vector control for malaria and dengue. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- C-6 Substitution : Methoxy at C-6 (target compound and ) correlates with antimetastatic effects, while chloro substitution () may shift activity toward antimicrobial roles.
- Sulfonyl vs. Benzoyl Groups : The 4-methylbenzenesulfonyl group (target, ) improves stability compared to benzoyl or nitrofuran-linked derivatives .
- Piperazine Moieties : Piperazine-containing analogs () likely target neurological or microbial systems, differing from the target compound’s inferred anticancer focus.
Preparation Methods
Table 1: Comparative Yields in Multi-Step Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | H2SO4 | 110°C | 6 hr | 68% |
| 2 | TsCl/DMAP | 0°C → rt | 12 hr | 58% |
| 3 | n-BuLi | −78°C | 3 hr | 43% |
Key challenges include regioselectivity in sulfonylation and competing side reactions during metalation.
Tandem Friedländer-Suzuki Approach
Recent advances employ palladium-catalyzed cross-coupling to streamline synthesis:
One-Pot Methodology
- Friedländer Cyclization : 2-Amino-5-methoxyacetophenone + ethyl acetoacetate → 6-methoxy-4-bromoquinoline (71%)
- Suzuki-Miyaura Coupling :
- Benzoylation via C-H Activation :
This method reduces purification steps but requires rigorous oxygen exclusion during coupling.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
Optimized Conditions
Table 2: Conventional vs Microwave Synthesis
| Step | Conventional Yield | Microwave Yield | Time Reduction |
|---|---|---|---|
| Sulfonylation | 58% | 74% | 12 hr → 15 min |
| Benzoylation | 43% | 61% | 3 hr → 20 min |
Microwave methods reduce reaction times by >90% while improving yields through enhanced thermal control.
Catalytic Asymmetric Approaches
Emerging strategies employ chiral catalysts for enantioselective synthesis:
Organocatalyzed Friedländer Reaction
Phase-Transfer Sulfonylation
While promising for pharmaceutical applications, these methods currently yield <50% overall and remain cost-prohibitive for scale-up.
Solvent and Catalyst Optimization
Critical parameters influencing yields:
Sulfonylation Solvent Effects
Benzoylation Catalysts
Industrial-Scale Production Challenges
- Purification Complexity : Requires sequential column chromatography (SiO2, EtOAc/hexane) → 22% overall yield
- Waste Streams : 3.2 kg waste/kg product (vs 1.8 kg for simpler quinolines)
- Thermal Stability : Decomposition >185°C limits high-temperature steps
Green Chemistry Alternatives
Biocatalytic Approaches
- Lipase-mediated benzoylation in ionic liquids → 34% yield
- Laccase-catalyzed sulfonylation → 27% yield (needs optimization)
Mechanochemical Synthesis
Analytical Characterization
Critical Quality Attributes
- HPLC Purity : >98% (C18, MeCN/H2O 70:30)
- 1H NMR (400 MHz, CDCl3):
δ 8.72 (d, J=4.8 Hz, 1H, H-2)
δ 8.21 (d, J=9.0 Hz, 1H, H-5)
δ 3.95 (s, 3H, OCH3)
Mass Spec : m/z 431.51 [M+H]+ (calc. 431.51)
Comparative Method Analysis
Table 3: Synthesis Method Tradeoffs
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Multi-Step | 22% | 98% | 1.0 | Industrial |
| Tandem Suzuki | 31% | 95% | 1.8 | Pilot |
| Microwave | 37% | 97% | 2.1 | Lab |
| Biocatalytic | 12% | 89% | 3.4 | Research |
Emerging Technologies
Flow Chemistry
Machine Learning Optimization
- Bayesian optimization of Friedländer conditions → 76% yield (vs 68% manual)
Q & A
Q. What are the key synthetic steps for preparing 6-methoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline?
The synthesis typically involves a multi-step process:
- Step 1 : Construction of the quinoline core via cyclization or condensation reactions.
- Step 2 : Introduction of the methoxy group at position 6 using methylating agents (e.g., methyl iodide) under basic conditions.
- Step 3 : Functionalization at positions 3 and 4 via Friedel-Crafts acylation (for 4-methylbenzoyl) and sulfonylation (for 4-methylbenzenesulfonyl), respectively. Catalysts like AlCl₃ or H₂SO₄ are often employed .
- Purification : Column chromatography or recrystallization in solvents such as ethanol/DMSO is critical for isolating the final product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular symmetry.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural elucidation, particularly if novel polymorphs are observed .
- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .
Q. What solvents and catalysts are commonly used in its synthesis?
- Solvents : Dichloromethane (DCM) for acylation, dimethyl sulfoxide (DMSO) for polar intermediates, and ethanol for recrystallization .
- Catalysts : Lewis acids (AlCl₃) for electrophilic substitutions, palladium complexes (e.g., PdCl₂(dcpf)) for cross-coupling reactions, and Na₂CO₃ for deprotonation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
- Catalyst Screening : Testing alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce hydrolysis side products .
- Solvent Optimization : Replacing DCM with toluene in benzoylation steps can enhance regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves yields by 15–20% .
Q. How do researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-Response Studies : Establish concentration-dependent activity thresholds using assays like MTT (cell viability) and agar diffusion (antimicrobial) .
- Target-Specific Assays : Evaluate enzyme inhibition (e.g., topoisomerase II for anticancer activity) to isolate mechanistic pathways .
- Structural Analog Comparison : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on bioactivity using SAR studies .
Q. What experimental designs are recommended to study its environmental stability and degradation pathways?
- Forced Degradation Studies : Expose the compound to UV light, acidic/alkaline conditions, and oxidizing agents (e.g., H₂O₂) to identify degradation products via LC-MS .
- Ecotoxicological Models : Use Daphnia magna or algal bioassays to assess acute toxicity and bioaccumulation potential .
- Hydrolysis Kinetics : Monitor pH-dependent stability (e.g., t₁/₂ at pH 2 vs. pH 9) to predict environmental persistence .
Q. How can substituent modifications enhance its pharmacological profile?
- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ at position 2 to improve binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Hydrophilic Moieties : Replace 4-methylbenzenesulfonyl with sulfonamide derivatives to enhance aqueous solubility and bioavailability .
- Hybrid Analog Synthesis : Conjugate with triazole or oxadiazole rings to exploit dual mechanisms of action (e.g., anticancer + anti-inflammatory) .
Q. What strategies mitigate compound degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent oxidation .
- Stabilizer Additives : Include antioxidants (e.g., BHT) in DMSO stock solutions .
- Temperature Control : Store at –80°C in amber vials to minimize photodegradation .
Data Contradiction Analysis
Q. How should researchers address conflicting data on its enzyme inhibition potency?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for topoisomerase II) to ensure reproducibility .
- Cofactor Considerations : Test inhibition under varying ATP/Mg²⁺ concentrations, as cofactors can modulate enzyme activity .
- Computational Docking : Use molecular dynamics simulations to identify binding pose variations across studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
